(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate
Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate is a rhodium-based organometallic compound. It is widely used as a catalyst in various chemical reactions due to its unique structural and electronic properties. The compound has the molecular formula C35H36BF4P2Rh and a molecular weight of 708.32 g/mol .
Mechanism of Action
Target of Action
It is known to act as a catalyst in various chemical reactions .
Mode of Action
The compound (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate interacts with its targets by facilitating chemical reactions. It is used as a catalyst for hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a catalyst. It facilitates chemical reactions without being consumed, enabling the transformation of reactants into products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with ligands such as bicyclo[2.2.1]hepta-2,5-diene and 1,4-bis(diphenylphosphino)butane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(0) species .
Scientific Research Applications
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions .
Biology and Medicine
Its catalytic properties can be harnessed to facilitate the synthesis of complex molecules with biological activity .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its efficiency as a catalyst makes it valuable for large-scale chemical manufacturing processes .
Comparison with Similar Compounds
Similar Compounds
- (Bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) chloride dimer
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Tris(triphenylphosphine)rhodium(I) chloride
Uniqueness
Compared to similar compounds, (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity in various chemical reactions .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHASOFJSSKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451121 | |
Record name | 82499-43-2 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-43-2 | |
Record name | 82499-43-2 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key applications of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate as a catalyst?
A1: this compound, often represented in shorthand notation as [Rh(nbd)(dppb)]BF4, serves as a versatile catalyst in various organic reactions. Key applications include:
- Catalytic Hydrogenation: [Rh(nbd)(dppb)]BF4 effectively catalyzes the addition of hydrogen across double or triple bonds in organic molecules. []
- Hydrosilylation: This catalyst facilitates the addition of silicon-hydrogen bonds across unsaturated bonds, proving crucial in silicon-carbon bond formation. []
- Hydroboration: [Rh(nbd)(dppb)]BF4 enables the addition of boron-hydrogen bonds across unsaturated bonds, offering a valuable route to organoborane compounds. []
- Aldol Condensation: The catalyst facilitates the formation of carbon-carbon bonds, specifically in reactions involving aldehydes or ketones, leading to β-hydroxy carbonyl compounds. []
Q2: What are the important structural characteristics of this compound ?
A2: The structural features of [Rh(nbd)(dppb)]BF4 are crucial for its catalytic activity:
- Molecular Formula and Weight: The compound is represented by the molecular formula C35H36BF4P2Rh and has a molecular weight of 708.4 g/mol. []
- Spectroscopic Data: 31P NMR analysis is crucial for characterizing the compound. It reveals the presence of the characteristic 103Rh coupled doublet (JRhP = 155 Hz) confirming its purity. It can also indicate the presence of impurities like free phosphine ligand and phosphine oxides. []
- Structure: [Rh(nbd)(dppb)]BF4 features a central Rhodium (Rh) atom in a +1 oxidation state. It is coordinated to a bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand and a bidentate bicyclo[2.2.1]hepta-2,5-diene (nbd) ligand. The tetrafluoroborate (BF4-) acts as the counterion. []
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